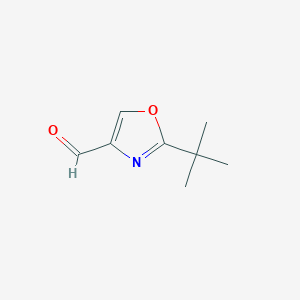

2-(tert-Butyl)oxazole-4-carbaldehyde

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

2-tert-Butyl-oxazole-4-carbaldehyde is a heterocyclic compound featuring an oxazole ring substituted with a tert-butyl group at the 2-position and an aldehyde group at the 4-position

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 2-tert-Butyl-oxazole-4-carbaldehyde typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of tert-butylamine with glyoxal in the presence of an acid catalyst to form the oxazole ring, followed by selective oxidation to introduce the aldehyde group at the 4-position.

Industrial Production Methods

Industrial production methods for 2-tert-Butyl-oxazole-4-carbaldehyde may involve large-scale batch or continuous processes, utilizing optimized reaction conditions to ensure high yield and purity. These methods often employ advanced catalytic systems and automated control to maintain consistent product quality.

Analyse Des Réactions Chimiques

Types of Reactions

2-tert-Butyl-oxazole-4-carbaldehyde undergoes various chemical reactions, including:

Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The oxazole ring can undergo electrophilic substitution reactions, particularly at the 5-position, with reagents such as halogens or nitro groups.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

Substitution: Halogenation using bromine in acetic acid.

Major Products Formed

Oxidation: 2-tert-Butyl-oxazole-4-carboxylic acid.

Reduction: 2-tert-Butyl-oxazole-4-methanol.

Substitution: 5-bromo-2-tert-Butyl-oxazole-4-carbaldehyde.

Applications De Recherche Scientifique

Oxazole-4-carbaldehyde and its derivatives exhibit a wide array of applications in scientific research, including medicinal chemistry, organic synthesis, and material science.

Scientific Research Applications

Oxazole derivatives, including oxazole-4-carbaldehyde, have been studied for their anticancer and antimicrobial activities . These compounds can target biological pathways involved in cancer progression and can inhibit certain enzymes involved in bacterial cell wall synthesis.

Medicinal Chemistry

Oxazole derivatives, including oxazole-4-carbaldehyde, have been extensively studied for their anticancer activities. Research indicates that these compounds can target various biological pathways involved in cancer progression.

- Anticancer Properties Oxazole derivatives have shown potential in stabilizing G-quadruplex structures in DNA, which can inhibit cancer cell proliferation. A study demonstrated that ligands derived from this compound exhibited strong binding affinity to G-quadruplexes, suggesting their use in anticancer drug development. Compounds based on oxazole-4-carbaldehyde have been reported to inhibit key enzymes such as DNA topoisomerases and STAT3, which are crucial for cancer cell survival and proliferation.

Synthesis of Organic Molecules

The Van Leusen reaction is a method for synthesizing oxazoles, including those containing oxazole-4-carbaldehyde. This reaction involves the condensation of isocyanides with aldehydes or ketones to form oxazoles.

| Substrate | Product | Yield (%) |

|---|---|---|

| TosMIC + Aldehyde | Oxazole Derivative | 61 - 90 |

| α,β-unsaturated Aldehyde + TosMIC | Naphthoxazoles | Good yield |

| Various Aldehydes + TosMIC | Diverse Oxazoles | High yield |

Material Science Applications

Oxazole derivatives exhibit fluorescent properties, making them suitable for applications in organic light-emitting diodes (OLEDs) and sensors. The incorporation of π-conjugated systems into oxazole structures has resulted in enhanced fluorescence. A study highlighted that C3-symmetric oxazoles containing furan moieties displayed stronger fluorescence compared to thiophene-substituted compounds.

Case Studies

- Antifungal Activity A series of oxazole derivatives were synthesized from oxazole-4-carbaldehyde and evaluated for antifungal activity against various plant pathogens. The results indicated that several compounds exhibited significant antifungal properties, with some being identified as promising candidates for further development.

- Radiolabeling Applications Oxazole-4-carbaldehyde has also been utilized in radiolabeling studies where derivatives were subjected to copper-mediated oxidative reactions to incorporate fluorine isotopes. This approach has potential applications in PET imaging for cancer diagnostics.

-

Antimicrobial Activity A series of oxazole derivatives were synthesized and evaluated for their antimicrobial potential. The compound with a specific substitution pattern showed significant inhibition zones against E. coli and S. aureus, comparable to standard antibiotics.

Compound Inhibition Zone (mm) 24 30 25 28 Ampicillin 36 - Antitumor Activity In vitro studies demonstrated that certain oxazole derivatives could inhibit the growth of cancer cell lines, suggesting potential applications in cancer therapy. The mechanism was linked to apoptosis induction in tumor cells.

- Anti-inflammatory Effects Research indicated that oxazole derivatives could reduce inflammation markers in animal models, highlighting their therapeutic potential for inflammatory diseases.

Oxazole derivatives as antibacterial agents

Antimicrobial activity was seen in a series of synthesized oxazole derivatives. The compound displayed substantial zones of inhibition against E. coli and S. aureus, comparable to conventional antibiotics.

| Bacterial growth inhibition in mm | |

|---|---|

| S. aureus | |

| 15 | |

| 17 | |

| 18 | |

| Amoxicillin | 30 |

Benzoxazole-5-carboxylatederivatives were prepared and their antimicrobial activity was evaluated against Gram-positive and Gram-negative bacterial (S. typhi, E. coli, S. aureus, and B. subtilis) and fungal strains (C. albicans and A. niger) . The results were evaluated using ampicillin and clotrimazole as reference drugs for antimicrobial activity. Compound 17 showed the highest activity whereas compound 18 had much higher potency than other tested compounds .

| Inhibition zone in mm | |

|---|---|

| BS | |

| 17 | 23 |

| 18 | 24 |

| Ampicillin | 22 |

| Clotrimazole | – |

| BS | Bacillus subtilis |

| SA | Staphylococcus aureus |

| EC | Escherichia coli |

| ST | Salmonella typhi |

| CA | Candida albicans |

| AN | Aspergillus niger |

Synthesis of a series of heterocyclic derivatives and its antibacterial potential against various organisms such as B. subtilis, S. aureus, E. coli, and K. pneumonia using standard drug ampicillin was performed . 2- tert-Butyl-4-(4-chlorophenyl)oxazole (19 ) and 4-(4-bromophenyl)-2-tert-butyloxazole (20 ) were found to be the most active compounds .

Biotransformation

Mécanisme D'action

The mechanism of action of 2-tert-Butyl-oxazole-4-carbaldehyde involves its interaction with various molecular targets and pathways. The aldehyde group can form covalent bonds with nucleophilic sites on biomolecules, potentially altering their function. The oxazole ring may also participate in non-covalent interactions, such as hydrogen bonding and π-π stacking, influencing the compound’s biological activity.

Comparaison Avec Des Composés Similaires

Similar Compounds

2-tert-Butyl-4-methyl-oxazole: Lacks the aldehyde group, making it less reactive in certain chemical transformations.

2-tert-Butyl-4-chloro-oxazole: Contains a chlorine atom instead of an aldehyde group, leading to different reactivity and applications.

2-tert-Butyl-4-nitro-oxazole: Features a nitro group, which significantly alters its electronic properties and reactivity.

Uniqueness

2-tert-Butyl-oxazole-4-carbaldehyde is unique due to the presence of both the tert-butyl and aldehyde groups, which confer distinct reactivity and potential for diverse applications in synthesis and research.

Activité Biologique

2-(tert-Butyl)oxazole-4-carbaldehyde is a heterocyclic compound characterized by a five-membered oxazole ring with a tert-butyl group and an aldehyde functional group at the 4-position. Its molecular formula is C₉H₁₃N₁O. The unique structure of this compound contributes to its reactivity and potential biological activities, making it a candidate for further research in medicinal chemistry.

The presence of the aldehyde group in this compound allows for significant reactivity towards nucleophiles, including amino acids in proteins, which could lead to alterations in molecular functions. The oxazole moiety may facilitate non-covalent interactions such as hydrogen bonding and π-π stacking, essential in biological systems.

Biological Activity

Research indicates that this compound exhibits various biological activities that can be categorized as follows:

1. Antimicrobial Activity

Studies have shown that compounds with similar oxazole structures have demonstrated antimicrobial properties. The aldehyde group can enhance the interaction with microbial targets, potentially leading to bactericidal effects. For instance, derivatives of oxazole have been explored for their efficacy against Gram-positive and Gram-negative bacteria .

Table 1: Antimicrobial Activity of Related Compounds

| Compound Name | Activity Type | Target Organisms |

|---|---|---|

| 2-(tert-Butyl)-4-methyl-oxazole | Moderate Antibacterial | Staphylococcus aureus, E. coli |

| 2-(tert-Butyl)-4-nitro-oxazole | Antifungal | Candida albicans |

| 2-(tert-Butyl)-4-chloro-oxazole | Antiviral | Influenza virus |

2. Enzyme Inhibition

The aldehyde functionality is known to interact with enzyme active sites, potentially leading to inhibition. This characteristic is vital for the development of enzyme inhibitors targeting specific pathways in diseases like cancer and infections .

Case Study: Enzyme Interaction

A study focusing on enzyme inhibitors highlighted that compounds similar to this compound could effectively inhibit proteases involved in cancer progression. The mechanism involves the formation of covalent bonds with serine residues in the active site, thus blocking substrate access .

3. Potential Therapeutic Applications

The compound's ability to form covalent bonds with biomolecules suggests its utility in drug design. Research into its derivatives has indicated potential applications in developing pharmaceuticals aimed at treating bacterial infections and possibly other diseases through targeted molecular interactions .

The mechanisms through which this compound exerts its biological effects include:

- Covalent Bond Formation: The reactive aldehyde group engages with nucleophilic sites on proteins, altering their function.

- Non-covalent Interactions: The oxazole ring facilitates interactions through hydrogen bonding and π-stacking, enhancing binding affinity to biological targets.

Propriétés

Formule moléculaire |

C8H11NO2 |

|---|---|

Poids moléculaire |

153.18 g/mol |

Nom IUPAC |

2-tert-butyl-1,3-oxazole-4-carbaldehyde |

InChI |

InChI=1S/C8H11NO2/c1-8(2,3)7-9-6(4-10)5-11-7/h4-5H,1-3H3 |

Clé InChI |

SXYHWTSBNMUSEX-UHFFFAOYSA-N |

SMILES canonique |

CC(C)(C)C1=NC(=CO1)C=O |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.